molecular formula C7H4BrFN2O3 B6244788 2-bromo-6-fluoro-4-nitrobenzamide CAS No. 1807088-76-1

2-bromo-6-fluoro-4-nitrobenzamide

Cat. No.: B6244788
CAS No.: 1807088-76-1
M. Wt: 263
InChI Key:
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Description

2-Bromo-6-fluoro-4-nitrobenzamide is an aromatic compound with the molecular formula C7H4BrFN2O3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-4-nitrobenzamide typically involves the nitration of 2-bromo-4-fluoroaniline followed by amidation. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at controlled temperatures. The resulting nitro compound is then reacted with an appropriate amide source to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvents like chloroform and reagents such as sulfuric acid and nitric acid are commonly used in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrobenzamide
  • 2-Bromo-4-fluoro-6-nitrophenol
  • 2-Bromo-6-fluoro-4-nitrotoluene

Uniqueness

2-Bromo-6-fluoro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1807088-76-1

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263

Purity

95

Origin of Product

United States

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